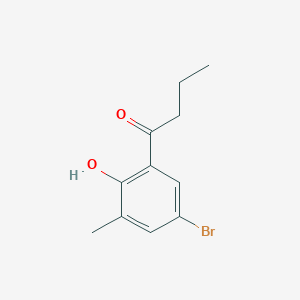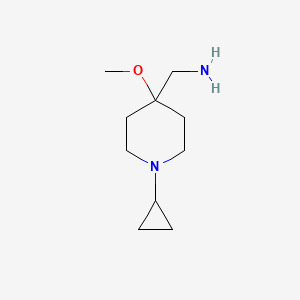
4-Cyclohexyl-2,6-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexyl-2,6-dimethylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the piperidine ring. This structural configuration imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2,6-dimethylpiperidine can be achieved through various methods. One common approach involves the hydrogenation of cyclohexyl-substituted pyridines or piperidines using palladium or rhodium catalysts . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
化学反应分析
Types of Reactions: 4-Cyclohexyl-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperidine ring or the cyclohexyl group.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced derivatives, each with distinct chemical and biological properties .
科学研究应用
4-Cyclohexyl-2,6-dimethylpiperidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Cyclohexyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can undergo protonation, which facilitates the cleavage of the C–N bond, a crucial step in its biological activity . The methylation of the piperidine ring can also influence its reactivity and interaction with biological targets .
相似化合物的比较
2,6-Dimethylpiperidine: Shares the piperidine core but lacks the cyclohexyl group, resulting in different chemical and biological properties.
4-Cyclohexylpiperidine: Similar to 4-Cyclohexyl-2,6-dimethylpiperidine but without the methyl groups, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the cyclohexyl and methyl groups, which confer distinct steric and electronic effects. These structural features enhance its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
属性
分子式 |
C13H25N |
|---|---|
分子量 |
195.34 g/mol |
IUPAC 名称 |
4-cyclohexyl-2,6-dimethylpiperidine |
InChI |
InChI=1S/C13H25N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3 |
InChI 键 |
YUIJTCJCPGOFSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(N1)C)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



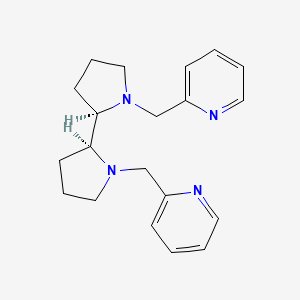
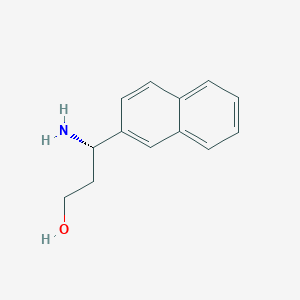
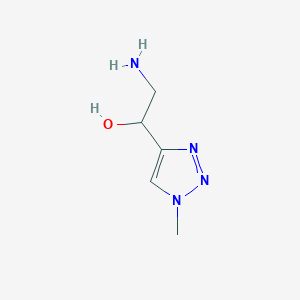

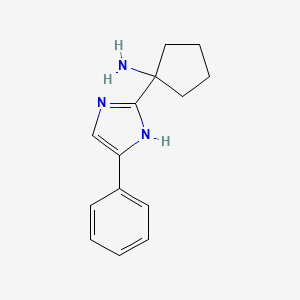
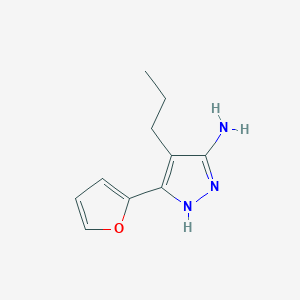
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13070301.png)
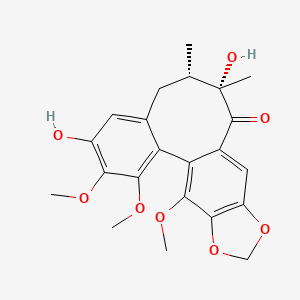
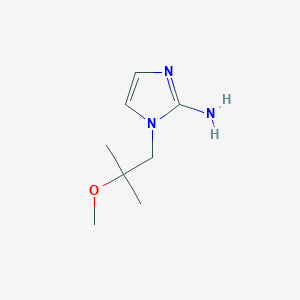
![2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid](/img/structure/B13070311.png)
![2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13070314.png)
